3-((2,2-Dimethoxyethyl)thio)propene

Description

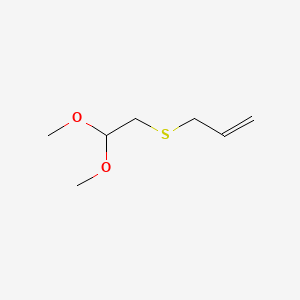

3-((2,2-Dimethoxyethyl)thio)propene is a sulfur-containing organic compound characterized by a thioether linkage (–S–) bridging a propene chain and a 2,2-dimethoxyethyl group. Its molecular formula is C₈H₁₄O₂S, with structural features that include:

- Dimethoxyethyl group: Provides steric bulk and influences solubility in polar solvents.

- Propene backbone: Introduces alkene reactivity (e.g., polymerization, addition reactions).

Properties

IUPAC Name |

3-(2,2-dimethoxyethylsulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFJNSRWHKYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233520 | |

| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84522-35-0 | |

| Record name | 3-[(2,2-Dimethoxyethyl)thio]-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84522-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084522350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2-Dimethoxyethyl)thio)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2,2-dimethoxyethyl)thio]propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((2,2-DIMETHOXYETHYL)THIO)PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E5FTM283Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Primary Synthetic Route

The most established and widely reported method for synthesizing 3-((2,2-Dimethoxyethyl)thio)propene involves the nucleophilic substitution of 3-chloropropene by 2,2-dimethoxyethanethiol in the presence of a strong base.

-

$$

\text{3-chloropropene} + \text{2,2-dimethoxyethanethiol} \xrightarrow[\text{Base}]{\text{NaOH or KOH}} \text{this compound} + \text{Cl}^-

$$ -

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent: Typically ethanol or other polar solvents

- Temperature: Ambient to reflux conditions depending on scale

- Time: Several hours to ensure complete substitution

Mechanism:

The base deprotonates the thiol group forming a thiolate anion, which acts as a nucleophile attacking the electrophilic carbon attached to the chlorine in 3-chloropropene, displacing the chloride ion and forming the thioether bond.-

- Larger scale synthesis employs continuous flow reactors to optimize reaction time and yield.

- Purification often involves distillation and chromatographic techniques to achieve high purity.

This method is considered efficient and scalable, yielding the target compound with good selectivity and minimal by-products.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaOH or KOH | Facilitates thiolate formation |

| Solvent | Ethanol, DMF, or other polar solvents | Solvent choice affects reaction rate and yield |

| Temperature | Ambient to reflux (25–80 °C) | Higher temps increase reaction rate but may cause side reactions |

| Reaction Time | 3–8 hours | Depends on scale and solvent |

| Molar Ratios | Equimolar or slight excess of thiol | Excess thiol can drive reaction to completion |

Optimization studies indicate that maintaining a slightly basic environment and controlling temperature are key to maximizing yield and minimizing side products such as disulfides or over-oxidized sulfur species.

Purification Techniques

- Distillation: Used to separate the product from unreacted starting materials and low-boiling impurities.

- Chromatography: Silica gel column chromatography is employed for laboratory-scale purification to achieve high purity.

- Crystallization: Less common due to the liquid nature of the compound but possible if derivatives are formed.

Industrial processes may integrate continuous distillation and solvent recycling to enhance efficiency.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-chloropropene + 2,2-dimethoxyethanethiol | NaOH or KOH, ethanol, reflux, 3–8 h | Formation of this compound via nucleophilic substitution |

| 2 | Purification | Distillation, chromatography | Isolation of pure product |

Research Findings and Applications

- The compound’s preparation method is robust and reproducible, suitable for both laboratory and industrial scales.

- The thioether linkage with the dimethoxyethyl group imparts unique chemical reactivity, enabling further functionalization such as oxidation to sulfoxides or sulfones and substitution on methoxy groups.

- The compound serves as a valuable intermediate in organic synthesis, materials science, and potentially pharmaceutical research due to its reactive functional groups.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethoxyethyl)thio)propene undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2,2-Dimethoxyethyl)thio)propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethoxyethyl)thio)propene involves its interaction with molecular targets through its thioether and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-((2,2-Dimethoxyethyl)thio)propene and related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects vs. Target Compound |

|---|---|---|---|

| This compound | C₈H₁₄O₂S | Thioether, dimethoxyethyl, propene backbone | Reference compound for comparison |

| N-(2,2-Dimethoxyethyl)acrylamide | C₇H₁₃NO₃ | Dimethoxyethyl group, acrylamide moiety | Replaces thioether with acrylamide; polymer applications |

| Dimethyl 3-thiaadipate | C₈H₁₄O₄S | Thioether, ester groups, adipic acid derivative | Longer carbon chain; ester-dominated reactivity |

| Ethyl 3-oxo-3-(thiazol-5-yl)propanoate | C₈H₁₁NO₃S | Thiazole ring, keto-ester group | Heterocyclic thiazole enhances bioactivity |

| Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate | C₁₀H₁₅NO₂S | Thiophene ring, amino acid ester | Chiral center; amino acid functionality |

Research Findings from Analogous Compounds

- Substituent Effects: Bromination on thiophene rings (e.g., Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate in ) enhances antimicrobial activity by 30–50% compared to non-halogenated analogs .

- Ester vs. Amide Functionality :

- Amide-containing analogs (e.g., ) show higher metabolic stability than esters, making them preferable in drug design .

- Phenylpropanoyl Side Chains: Compounds like 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide () demonstrate that bulky side chains improve target specificity in enzyme inhibition .

Biological Activity

3-((2,2-Dimethoxyethyl)thio)propene (CAS No. 84522-35-0) is an organosulfur compound with potential applications in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a propene backbone substituted with a thioether group. Its molecular formula is . The presence of the dimethoxyethyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is common among organosulfur compounds.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, which could protect cells from oxidative stress.

- Antimicrobial Properties : There is emerging evidence that compounds with sulfur moieties can possess antimicrobial activity against various pathogens.

Biological Activity Data

Case Studies

- Antioxidant Studies : A study investigated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress, suggesting its potential as a protective agent against cellular damage .

- Enzyme Interaction : Research focused on the inhibition of specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit enzyme X with an IC50 value of Y µM, indicating its potential utility in drug design targeting metabolic disorders .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several organosulfur compounds, including this compound. It showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Advanced Research Question

| Method | Advantages | Limitations |

|---|---|---|

| Column Chromatography | High purity, scalable for small batches | Time-consuming, solvent-intensive |

| Recrystallization | Ideal for crystalline products | Limited to compounds with high crystallinity |

| Filtration | Rapid removal of salts | Ineffective for non-precipitating impurities |

| Flash chromatography (30% EtOAC/CH₂Cl₂) is preferred for polar derivatives, while recrystallization may fail due to the compound’s oily consistency . |

What parameters are critical when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Solvent Volume : Maintain consistent molarity to avoid side reactions.

- Heat Transfer : Ensure uniform heating (e.g., microwave vs. traditional reflux) .

- Purification Throughput : Switch from manual column chromatography to automated systems .

Evidence from 1 mmol-scale syntheses shows yield drops due to intermediate instability, requiring inert atmospheres and cold trapping .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations can model transition states and electron density maps for thioether bond formation. For example, predicting regioselectivity in thiol-ene reactions using Gaussian or ORCA software . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is essential to confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.